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Abstract

This technical guide provides an in-depth analysis of the classification of dichloralphenazone
as a Schedule 1V controlled substance under the Controlled Substances Act (CSA).
Dichloralphenazone, a molecular complex of chloral hydrate and phenazone, is primarily
utilized in combination with isometheptene and acetaminophen for the management of tension
and vascular headaches.[1][2][3][4][5][6][71[8][9] Its scheduling is predicated on the
pharmacological properties of its active components, specifically the sedative and hypnotic
effects of chloral hydrate, which confer a potential for abuse and dependence. This document
details the regulatory framework, the pharmacological basis for its classification, available data
on its abuse and dependence liability, and the experimental methodologies used to assess
these risks.

Introduction

Dichloralphenazone is a compound containing two molecules of the sedative chloral hydrate
and one molecule of the analgesic phenazone (also known as antipyrine).[9][10][11] Upon
administration, dichloralphenazone dissociates into its constituent components, chloral
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hydrate and phenazone.[11][12] The central nervous system (CNS) depressant effects of
dichloralphenazone are attributable to chloral hydrate, which has a long history of medical
use as a sedative and hypnotic.[13][14] The analgesic properties are provided by phenazone,
which functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting
cyclooxygenase.[13]

The U.S. Drug Enforcement Administration (DEA) has classified dichloralphenazone as a
Schedule IV controlled substance.[7][8] This classification indicates a low potential for abuse
relative to substances in Schedule Il and a limited potential for physical or psychological
dependence.[1] This guide will explore the multifaceted rationale behind this regulatory
decision, providing a technical overview for professionals in the fields of pharmacology, drug
development, and regulatory affairs.

Regulatory Framework for Controlled Substances

The Controlled Substances Act (CSA) establishes a framework for the regulation of substances
that have a potential for abuse. The DEA is the primary federal agency responsible for
enforcing the CSA. The scheduling of a substance is based on a comprehensive evaluation of
its medical use, abuse potential, and safety or dependence liability.[15]

The DEA's 8-Factor Analysis

Before a substance is scheduled, the DEA is required to conduct an 8-factor analysis, which
includes:

« Its actual or relative potential for abuse.

» Scientific evidence of its pharmacological effect, if known.

e The state of current scientific knowledge regarding the drug or other substance.
« |Its history and current pattern of abuse.

» The scope, duration, and significance of abuse.

o What, if any, risk there is to the public health.

e |ts psychic or physiological dependence liability.
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» Whether the substance is an immediate precursor of a substance already controlled under
this subchapter.[16]

The Scheduling of Dichloralphenazone

The primary basis for the placement of dichloralphenazone into Schedule IV was its
composition. Chloral hydrate is itself a Schedule IV substance.[1] According to the Code of
Federal Regulations (21 CFR 1308.14(c)), any material, compound, mixture, or preparation that
contains any quantity of a Schedule 1V depressant is also considered a Schedule IV substance.
[10] The DEA issued a final rule to explicitly list dichloralphenazone as a Schedule IV
substance to clarify its control status.[10][17]

The following diagram illustrates the logical relationship leading to dichloralphenazone's
scheduling.

Chloral Hydrate w»

therefore is a Schedule IV Substance

|

Dichloralphenazone [—| Contains Chloral Hydrate

Click to download full resolution via product page

Scheduling logic for dichloralphenazone.

Pharmacology of Dichloralphenazone

The pharmacological profile of dichloralphenazone is a composite of its two active
components, chloral hydrate and phenazone.

Pharmacokinetics

Upon oral administration, dichloralphenazone is readily absorbed from the gastrointestinal
tract and dissociates into chloral hydrate and phenazone.[11][12] Chloral hydrate is a prodrug
that is rapidly metabolized by alcohol dehydrogenase in the liver and other tissues to its active
metabolite, trichloroethanol.[1][13] Trichloroethanol is responsible for the primary sedative and
hypnotic effects.[13] The half-life of trichloroethanol is approximately 8 to 12 hours.[15]
Phenazone is metabolized in the liver and has a half-life of about 12 hours.
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Pharmacodynamics and Mechanism of Action

The sedative effects of dichloralphenazone are mediated by trichloroethanol, which is a
positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[13][15]
By binding to a site on the GABA-A receptor, trichloroethanol enhances the effect of the
inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the
neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in CNS

depression.

The following diagram illustrates the signaling pathway of trichloroethanol at the GABA-A

receptor.
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Trichloroethanol's modulation of the GABA-A receptor.

Phenazone exerts its analgesic effects through the inhibition of cyclooxygenase (COX)
enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.
[13]

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b1670458?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Chloral_hydrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Abuse Potential and Dependence Liability

The scheduling of dichloralphenazone is directly related to the abuse and dependence
potential of its chloral hydrate component.

Abuse Potential

The sedative and hypnotic effects of chloral hydrate can be reinforcing, leading to its potential
for abuse. Human abuse potential (HAP) studies are the gold standard for assessing the abuse
liability of CNS-active drugs.[5][6][18] While specific HAP studies on dichloralphenazone are
not readily available in the published literature, likely due to its long history of use predating
modern HAP study guidelines, the abuse potential can be inferred from the known properties of
chloral hydrate and other sedative-hypnotics.

Table 1: Indicators of Abuse Potential for Sedative-Hypnotics
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Indicator

Description

Relevance to
Dichloralphenazone (via
Chloral Hydrate)

Reinforcing Effects

The drug's ability to produce
positive subjective effects
(e.g., euphoria, relaxation) that

encourage repeated use.

The sedative effects of chloral
hydrate can be perceived as
pleasant and calming, which
can be reinforcing for some

individuals.

Self-Administration

Animals will work to receive

doses of the drug.

Preclinical self-administration
studies for chloral hydrate are
not widely cited in recent
literature, but this is a standard

measure for abuse potential.

Drug Discrimination

Animals can be trained to
distinguish the subjective
effects of the drug from a

placebo.

This demonstrates a
recognizable and distinct
subjective effect, which is a

prerequisite for abuse.

Human Abuse Potential
Studies

Controlled studies in
recreational drug users
measuring subjective effects
like "Drug Liking" on a Visual
Analog Scale (VAS).

No specific VAS data for
dichloralphenazone or chloral
hydrate were identified in the

reviewed literature.

History of Abuse

Epidemiological data, case
reports, and emergency

department mentions.

There is a historical context of
chloral hydrate abuse and
addiction.[13] Mentions of
Midrin® (a combination
product containing
dichloralphenazone) in drug
abuse-related emergency
room episodes have been
noted by the DEA.

Physical and Psychological Dependence
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Prolonged use of sedative-hypnotics, including chloral hydrate, can lead to both physical and
psychological dependence.[1][12]

e Physical Dependence: The body adapts to the presence of the drug, and a withdrawal
syndrome occurs upon abrupt cessation or dose reduction.[19]

e Psychological Dependence: A subjective craving and compulsive need to use the drug for its
pleasurable effects or to relieve discomfort.

Table 2: Characteristics of Dependence on Sedative-Hypnotics

Relevance to
Characteristic Description Dichloralphenazone (via
Chloral Hydrate)

) ) Tolerance to the hypnotic
The need for increasing doses
Tolerance ) effects of chloral hydrate can
to achieve the same effect. )
develop with repeated use.[1]

Abrupt withdrawal from chloral
hydrate can lead to symptoms

] such as anxiety, tremors,
A constellation of symptoms ] ]
confusion, sweating,

Withdrawal Syndrome that occur upon cessation of o i
hallucinations, and in severe

the drug.
cases, seizures.[19] These
symptoms can be life-

threatening.[12]

Experimental Protocols for Assessing Abuse and
Dependence

The assessment of abuse potential and dependence liability for CNS depressants follows
standardized experimental protocols.

Human Abuse Potential (HAP) Study Protocol

A typical HAP study for a sedative-hypnotic would involve the following:
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o Design: Arandomized, double-blind, placebo- and active-controlled crossover study.
e Subjects: Non-dependent, recreational users of sedative drugs.

o Treatments: The investigational drug at various doses, a placebo, and a positive control
(e.g., a benzodiazepine like alprazolam or diazepam).

e Primary Endpoint: "Drug Liking" as measured on a 100-point Visual Analog Scale (VAS).[20]

o Secondary Endpoints: Other subjective measures such as "Good Drug Effects,” "Bad Drug
Effects,” "Feeling High," and "Overall Drug Liking." Observer-rated scales of sedation and
intoxication are also used.

o Pharmacokinetic Sampling: Blood samples are taken at regular intervals to correlate drug
concentrations with subjective effects.

The following diagram illustrates a typical HAP study workflow.
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Workflow of a human abuse potential study.
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Physical Dependence Study Protocol

Studies to assess physical dependence typically involve:
e Design: Chronic administration of the drug followed by an abrupt discontinuation phase.

e Subjects: Can be conducted in either healthy volunteers or the patient population for which
the drug is intended.

e Dosing Phase: Subjects receive the drug at therapeutic or supra-therapeutic doses for a
prolonged period (e.g., several weeks).

o Discontinuation Phase: The drug is abruptly replaced with a placebo.

o Assessments: Subjects are monitored for withdrawal symptoms using standardized scales,
such as the Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B) or a
similar instrument. Both subject- and observer-rated scales are used. Vital signs and adverse
events are closely monitored.

Conclusion

The classification of dichloralphenazone as a Schedule IV controlled substance is a direct
consequence of its chemical composition, specifically the inclusion of chloral hydrate. The
known sedative-hypnotic properties of chloral hydrate, mediated through the positive allosteric
modulation of GABA-A receptors by its active metabolite trichloroethanol, confer a potential for
abuse and physical dependence. While specific, modern quantitative data on the abuse liability
of dichloralphenazone from human abuse potential studies are not prevalent in the literature,
its pharmacological similarity to other Schedule 1V depressants and historical evidence of
abuse provide a sound scientific and regulatory basis for its control. For drug development
professionals, the case of dichloralphenazone underscores the importance of understanding
the abuse potential of all active moieties within a combination product and the regulatory
principle that the scheduling of a constituent component can determine the legal status of the
final drug product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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